molecular formula C15H11NO4 B11928186 1-(Carboxymethyl)-1H-benzo[g]indole-2-carboxylic acid

1-(Carboxymethyl)-1H-benzo[g]indole-2-carboxylic acid

Cat. No.: B11928186
M. Wt: 269.25 g/mol
InChI Key: AKGLRHRNGGDMDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Carboxymethyl)-1H-benzo[g]indole-2-carboxylic acid is a complex organic compound belonging to the indole family Indoles are heterocyclic compounds that play a significant role in various biological processes and have been extensively studied for their pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Carboxymethyl)-1H-benzo[g]indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate, followed by a ligand-free copper-catalyzed condensation/coupling/deformylation cascade process . This method is efficient and yields high purity products.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(Carboxymethyl)-1H-benzo[g]indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed:

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of halogenated and nitrated derivatives.

Scientific Research Applications

1-(Carboxymethyl)-1H-benzo[g]indole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit HIV-1 integrase by chelating with two Mg²⁺ ions within the enzyme’s active site . This inhibition prevents the integration of viral DNA into the host genome, thereby impeding viral replication. The molecular targets and pathways involved include the DDE motif of the integrase enzyme, which is crucial for its catalytic activity.

Comparison with Similar Compounds

  • Indole-2-carboxylic acid
  • Indole-3-carboxylic acid
  • Indole-2-carboxamide

Comparison: 1-(Carboxymethyl)-1H-benzo[g]indole-2-carboxylic acid is unique due to its dual carboxylic acid groups, which enhance its binding affinity to enzyme active sites. Compared to indole-2-carboxylic acid, it exhibits higher potency in enzyme inhibition due to the additional carboxymethyl group. Indole-3-carboxylic acid and indole-2-carboxamide, while structurally similar, do not possess the same level of enzyme inhibitory activity .

Properties

Molecular Formula

C15H11NO4

Molecular Weight

269.25 g/mol

IUPAC Name

1-(carboxymethyl)benzo[g]indole-2-carboxylic acid

InChI

InChI=1S/C15H11NO4/c17-13(18)8-16-12(15(19)20)7-10-6-5-9-3-1-2-4-11(9)14(10)16/h1-7H,8H2,(H,17,18)(H,19,20)

InChI Key

AKGLRHRNGGDMDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N(C(=C3)C(=O)O)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.